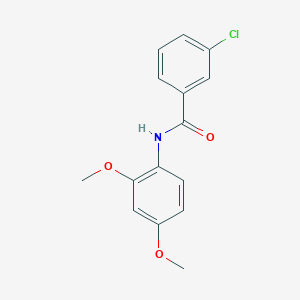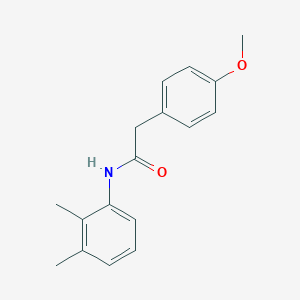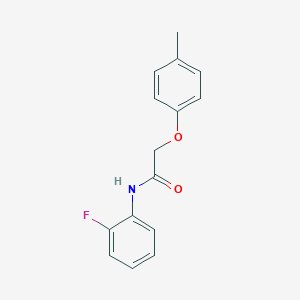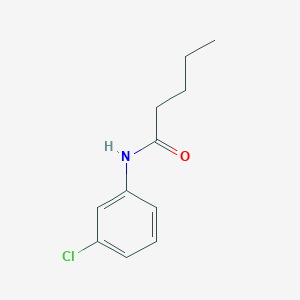![molecular formula C14H9N5O3S3 B291961 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291961.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole-thiadiazole scaffold, which has been extensively studied for its biological activities.
Wirkmechanismus
The exact mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of various enzymes such as DNA gyrase, topoisomerase, and dihydrofolate reductase.
2. Modulation of Cell Signaling Pathways: The compound has been shown to modulate various cell signaling pathways such as the MAPK and NF-κB pathways.
3. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. The compound is easy to synthesize and purify.
2. The compound exhibits potent biological activities at low concentrations.
3. The compound has a well-defined chemical structure, which makes it easy to study its biological activities.
Limitations:
1. The compound has poor solubility in aqueous solutions, which limits its use in certain experiments.
2. The compound has a relatively short half-life, which makes it difficult to study its pharmacokinetics.
3. The compound has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. Some of these include:
1. Pharmacokinetic Studies: Further studies are needed to determine the pharmacokinetics of the compound in vivo.
2. Structural Modifications: The compound can be modified to improve its solubility and pharmacokinetic properties.
3. Combination Therapy: The compound can be used in combination with other drugs to enhance its therapeutic efficacy.
4. Target Identification: Further studies are needed to identify the molecular targets of the compound and its mechanism of action.
Conclusion:
In conclusion, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has shown promising results in various areas of scientific research. The compound exhibits potent biological activities and has several advantages for lab experiments. Further studies are needed to explore its potential applications and to determine its mechanism of action.
Synthesemethoden
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 2-chloro-N-(5-(2-thienyl)-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas of research where this compound has shown promising results include:
1. Antimicrobial Activity: Studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anticancer Activity: The compound has also shown promising results in inhibiting the growth of cancer cells in vitro. Further studies are needed to explore its potential as a cancer therapeutic agent.
3. Anti-inflammatory Activity: The compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory disorders.
Eigenschaften
Molekularformel |
C14H9N5O3S3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H9N5O3S3/c20-10(15-13-18-17-12(25-13)9-4-2-6-23-9)7-24-14-19-16-11(22-14)8-3-1-5-21-8/h1-6H,7H2,(H,15,18,20) |
InChI-Schlüssel |
HXLKGBDPMNYWIN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















